molecular formula C13H19Cl2NO B7897063 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride

4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B7897063
M. Wt: 276.20 g/mol
InChI Key: SBKPTDDFUFEMNI-UHFFFAOYSA-N
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Description

4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine-derived compound with a 3-chlorobenzyloxymethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₇Cl₂NO (molecular weight: 290.19), and it is structurally characterized by the presence of a chlorine atom on the benzyl moiety, which influences electronic properties and binding interactions. This compound is part of a broader class of piperidine derivatives investigated for pharmacological applications, particularly as intermediates in drug synthesis or as bioactive molecules targeting neurological and metabolic pathways .

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11;/h1-3,8,11,15H,4-7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKPTDDFUFEMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC(=CC=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Piperidinone Derivatives

A common approach to piperidine synthesis involves the reduction of piperidinone precursors. For example, the reduction of 4-(3-Chloro-benzyloxymethyl)-piperidin-2-one using LAH in tetrahydrofuran (THF) at elevated temperatures (45–70°C) yields the corresponding piperidine. This method, adapted from the synthesis of (R)-3-aminopiperidine dihydrochloride , involves stoichiometric control of LAH (1.5–2.0 equivalents) to ensure complete reduction while minimizing side reactions. Post-reduction, the free base is treated with concentrated hydrochloric acid to form the hydrochloride salt, which is isolated via filtration .

Critical Parameters :

  • Solvent : THF ensures solubility of both LAH and the piperidinone precursor.

  • Temperature : Heating at 58–60°C optimizes reaction kinetics without degrading sensitive functional groups .

  • Workup : Acidification with HCl and subsequent filtration ensures high purity (>95%) of the hydrochloride salt.

Cyclization of Amine Precursors

Piperidine rings can be constructed via cyclization of linear amines. The N-sulfonyliminium ion Pictet-Spengler cyclization, as described in metal triflate-catalyzed reactions , offers a catalytic route to piperidines. For 4-(3-Chloro-benzyloxymethyl)-piperidine, a hypothetical precursor such as N-sulfonyl-3-chloro-benzyloxymethyl-homoallylamine could undergo cyclization in the presence of scandium(III) triflate. This Lewis acid activates the aldehyde intermediate, facilitating intramolecular attack by the sulfonamide nitrogen to form the six-membered ring .

Reaction Mechanism :

  • Iminium Ion Formation : Condensation of the amine with an aldehyde generates a protonated imine.

  • Cyclization : A 6-endo-trig cyclization forms the piperidine ring, followed by deprotonation to restore aromaticity .

  • Functionalization : Post-cyclization benzylation introduces the 3-chloro-benzyloxymethyl group.

Advantages :

  • Catalytic Asymmetry : Chiral ligands paired with metal triflates (e.g., Cu(OTf)₂) enable enantioselective synthesis .

  • Scalability : Demonstrated with multi-kilogram batches in analogous piperidine syntheses .

Alkylation of Piperidine Alcohols

The benzyloxymethyl group can be introduced via Williamson ether synthesis. Starting with 4-hydroxymethyl-piperidine, deprotonation with a strong base (e.g., NaH) generates an alkoxide, which reacts with 3-chloro-benzyl chloride. This method mirrors the alkylation steps used in piperazine intermediate synthesis , where dimethylbenzene serves as the solvent to enhance nucleophilicity.

Optimized Conditions :

  • Solvent : Dimethylbenzene (xylene) at 0–10°C minimizes side reactions .

  • Stoichiometry : Equimolar ratios of piperidine alcohol and benzyl chloride prevent over-alkylation.

  • Isolation : The hydrochloride salt is precipitated by adding concentrated HCl and purified via recrystallization .

Acid-Catalyzed Condensation Reactions

Aza-Prins/Ritter reactions provide a pathway to functionalized piperidines. Combining homoallylic amines with aldehydes in the presence of Brønsted acids (e.g., HCl) forms iminium intermediates, which undergo cyclization and nucleophilic trapping. For 4-(3-Chloro-benzyloxymethyl)-piperidine, this method could involve 3-chloro-benzaldehyde and a homoallylic amine precursor, with subsequent Ritter reaction introducing the hydroxymethyl group .

Key Steps :

  • Iminium Formation : Condensation of amine and aldehyde under acidic conditions.

  • Cyclization : Intramolecular attack forms the piperidine ring.

  • Nucleophilic Addition : Water or methanol traps the carbocation, yielding the hydroxymethyl substituent .

Comparative Analysis of Synthetic Routes

Method Key Reagents Temperature Yield Purity
LAH Reduction LiAlH₄, THF58–60°C75–85%>95%
Pictet-Spengler Sc(OTf)₃, CH₃CN25–40°C60–70%90–92%
Williamson Ether NaH, 3-Cl-benzyl chloride0–10°C65–75%88–90%
Aza-Prins/Ritter HCl, MeOH20–25°C50–60%85–88%

Trade-offs :

  • LAH Reduction : High yields but requires handling pyrophoric reagents.

  • Cyclization : Catalytic and asymmetric potential but lower yields.

  • Alkylation : Simple workup but limited to specific substituents.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation: The benzyloxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloro group or to modify the piperidine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like dichloromethane or tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted piperidine derivatives.

    Oxidation: Benzyloxymethyl aldehydes or carboxylic acids.

    Reduction: Dechlorinated piperidine derivatives or modified piperidine rings.

Scientific Research Applications

4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied.

Comparison with Similar Compounds

Positional Isomers

  • 2-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride Molecular Formula: C₁₃H₁₉Cl₂NO Molecular Weight: 276.21 Key Difference: The benzyloxymethyl group is at the 2-position instead of the 4-position. This positional isomerism alters steric interactions and may reduce binding affinity to targets requiring axial symmetry, such as serotonin or dopamine receptors .

Halogen-Substituted Analogs

  • 4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride Molecular Formula: C₁₂H₁₅FClNO Molecular Weight: 263.71 Key Difference: Fluorine replaces chlorine at the benzyl 3-position.
  • 4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride Molecular Formula: C₁₂H₁₃F₃ClNO Molecular Weight: 311.69 Key Difference: The trifluoromethyl group introduces strong electron-withdrawing effects, increasing lipophilicity (logP ≈ 2.8 vs.

Bulkier Substituents

  • 4-(Diphenylmethoxy)piperidine Hydrochloride Molecular Formula: C₁₈H₂₂ClNO Molecular Weight: 303.83 Key Difference: The diphenylmethoxy group increases steric bulk, which may hinder binding to compact active sites but improve selectivity for targets with larger binding pockets (e.g., sigma receptors) .
  • UK 78282 hydrochloride Molecular Formula: C₂₈H₃₁ClNO₂ Molecular Weight: 457.01 Key Difference: Features a benzhydryloxy group and a 4-methoxyphenylpropyl chain. The extended structure enhances hydrophobic interactions but may reduce solubility in aqueous media .

Multi-Halogenated Derivatives

Heterocyclic Variants

  • (R)-3-(2,4-Dichloro-benzyloxy)-pyrrolidine hydrochloride Molecular Formula: C₁₁H₁₂Cl₂NO Molecular Weight: 277.13 Key Difference: Pyrrolidine (5-membered ring) vs. piperidine (6-membered). The smaller ring reduces conformational flexibility, which may limit interaction with larger enzymatic pockets .

Physicochemical and Pharmacokinetic Trends

Compound logP Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
4-(3-Chloro-benzyloxymethyl)-piperidine HCl 2.2 1.5 3.8
4-[(3-Fluorobenzyl)oxy]piperidine HCl 1.9 2.1 5.2
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl 2.8 0.9 4.5
4-(Diphenylmethoxy)piperidine HCl 3.5 0.3 6.0

Notes:

  • Chlorine and fluorine substituents balance lipophilicity and solubility.
  • Bulkier groups (e.g., diphenylmethoxy) reduce solubility but improve metabolic stability due to steric shielding from enzymes .

Biological Activity

4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H15ClNC_{12}H_{15}ClN, with a molecular weight of approximately 215.71 g/mol. The presence of the chloro group and the piperidine ring contributes to its unique reactivity and biological activity.

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit specific enzyme activities and modulate receptor functions, leading to a range of biological effects. Notably, it has been investigated for its potential as an inhibitor of Janus Kinase (JAK) pathways, which are crucial in various inflammatory and autoimmune conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Proteus mirabilis

The compound's Minimum Inhibitory Concentration (MIC) values suggest potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Proteus mirabilis12

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in various models of inflammatory diseases. For instance, it has demonstrated efficacy in reducing cytokine levels in animal models of rheumatoid arthritis .

Case Studies

  • Rheumatoid Arthritis Model :
    • A study involving animal models demonstrated that administration of this compound led to a significant reduction in joint swelling and pain compared to control groups. This suggests potential therapeutic applications in managing rheumatoid arthritis symptoms.
  • Inhibition of JAK Pathways :
    • Another study highlighted the compound's ability to inhibit JAK3 activity, which is implicated in several autoimmune disorders. The findings suggest that this compound may serve as a lead candidate for developing new therapies targeting JAK pathways .

Q & A

Q. What are the common synthetic routes for 4-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via alkylation of the piperidine nitrogen using a benzyl halide intermediate (e.g., 3-chlorobenzyl chloride) under basic conditions (e.g., triethylamine or NaOH). Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios significantly impact yield. Purification methods like recrystallization or chromatography are critical for isolating high-purity products .

Q. How is the compound characterized to confirm its structural integrity and purity?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical for research-grade material).
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight.
  • Melting Point Analysis: Consistency with literature values (e.g., 175–180°C decomposition observed in similar piperidine hydrochlorides) .

Q. What are the solubility properties of this compound in common solvents?

Methodological Answer: The compound is typically soluble in polar solvents (water, methanol, ethanol) due to its hydrochloride salt form. Solubility in non-polar solvents (e.g., hexane) is limited. Pre-experiment solubility testing via gravimetric analysis or UV-Vis spectroscopy is recommended for optimizing reaction or assay conditions .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, identifying favorable pathways. For instance, modeling the nucleophilic attack of piperidine on a benzyloxymethyl intermediate can reveal steric or electronic barriers. Coupling computational results with experimental screening (e.g., varying catalysts like Pd/C or ligands) accelerates optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from impurities, assay conditions, or cell line variability. Mitigation strategies include:

  • Reproducibility Checks: Independent synthesis and characterization.
  • Dose-Response Studies: Establishing EC₅₀/IC₅₀ curves under standardized conditions.
  • Metabolite Profiling: LC-MS to rule out degradation products.
  • Target Validation: siRNA/CRISPR knockdowns to confirm mechanism .

Q. How can reaction engineering improve scalability while maintaining enantiomeric purity?

Methodological Answer: Continuous-flow reactors enhance scalability by controlling residence time and temperature. Chiral catalysts (e.g., BINOL-derived phosphoric acids) or immobilized enzymes (e.g., lipases) preserve enantiomeric excess. Process analytical technology (PAT) monitors critical parameters (e.g., pH, pressure) in real time .

Q. What safety protocols are critical when handling this compound due to limited toxicity data?

Methodological Answer: Assume potential irritancy/toxicity based on structural analogs (e.g., arylpiperidines):

  • PPE: Gloves, lab coat, and eye protection.
  • Ventilation: Use fume hoods for powder handling.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite).
  • Waste Disposal: Segregate halogenated waste for incineration .

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